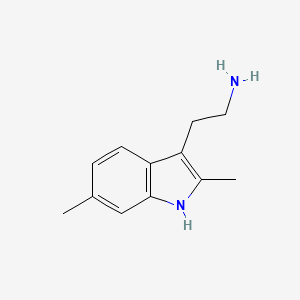

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-3-4-11-10(5-6-13)9(2)14-12(11)7-8/h3-4,7,14H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGWRJCQIZHZKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,6 Dimethyl 1h Indol 3 Yl Ethanamine and Analogues

Established Synthetic Pathways to the Indoleethylamine Core

The synthesis of the indoleethylamine core, the fundamental structure of tryptamines, can be approached through various well-established methods. These routes typically involve the formation of the indole (B1671886) ring system, followed by the introduction or elaboration of the C3-ethylamine side chain.

Specific Synthetic Routes to 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

A proposed synthetic pathway would commence with the Fischer indole synthesis to construct the 2,6-dimethylindole core. This would involve the reaction of p-tolylhydrazine with propionaldehyde. The resulting 2,6-dimethylindole can then be functionalized at the C3 position to introduce the ethylamine (B1201723) side chain.

One common method to achieve this is through reaction with a protected aminoacetaldehyde equivalent. For instance, the 2,6-dimethylindole could be reacted with a protected 2-aminoacetaldehyde (B1595654) dimethyl acetal (B89532) in the presence of a Lewis or Brønsted acid to yield the protected tryptamine (B22526), which can then be deprotected to afford the final product.

Alternatively, the ethylamine side chain can be introduced through a gramine-type reaction followed by displacement with a cyanide anion and subsequent reduction. This would involve the Mannich reaction of 2,6-dimethylindole with formaldehyde (B43269) and dimethylamine (B145610) to form the gramine (B1672134) derivative. Treatment with a cyanide salt would yield the corresponding indole-3-acetonitrile, which can then be reduced using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to furnish this compound.

Another viable approach involves the Henry reaction, where 2,6-dimethylindole-3-carboxaldehyde is reacted with nitromethane (B149229) to form 3-(2-nitrovinyl)-2,6-dimethylindole. Subsequent reduction of the nitrovinyl group, often with a powerful reducing agent like LiAlH₄, would yield the desired tryptamine. tci-thaijo.org

Table 1: Proposed Synthetic Routes to this compound

| Route | Key Steps | Starting Materials | Key Intermediates |

| Fischer Indole Synthesis & Acetal Alkylation | 1. Fischer Indole Synthesis2. C3-Alkylation with protected aminoacetaldehyde acetal3. Deprotection | p-tolylhydrazine, propionaldehyde, protected 2-aminoacetaldehyde dimethyl acetal | 2,6-dimethylindole, N-protected this compound |

| Gramine Synthesis & Reduction | 1. Fischer Indole Synthesis2. Mannich reaction (Gramine synthesis)3. Cyanide displacement4. Nitrile reduction | p-tolylhydrazine, propionaldehyde, formaldehyde, dimethylamine, sodium cyanide | 2,6-dimethylindole, 3-((dimethylamino)methyl)-2,6-dimethyl-1H-indole (Gramine), 2-(2,6-dimethyl-1H-indol-3-yl)acetonitrile |

| Henry Reaction & Reduction | 1. Fischer Indole Synthesis2. Vilsmeier-Haack formylation3. Henry reaction4. Nitro group reduction | p-tolylhydrazine, propionaldehyde, nitromethane | 2,6-dimethylindole, 2,6-dimethyl-1H-indole-3-carbaldehyde, 2,6-dimethyl-3-(2-nitrovinyl)-1H-indole |

General Synthetic Approaches for 2-(1H-indol-3-yl)ethanamine and Derivatives

Several general and versatile methods are employed for the synthesis of the broader class of 2-(1H-indol-3-yl)ethanamines, commonly known as tryptamines.

The Speeter-Anthony synthesis is a classical and highly effective method. youtube.com It involves the reaction of an indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride. This intermediate is then reacted with an amine to produce an amide, which is subsequently reduced, typically with lithium aluminum hydride (LiAlH₄), to yield the desired tryptamine. rsc.orgmdpi.com This method is particularly useful for preparing N-substituted tryptamines.

Another widely used approach is the reduction of 3-(2-nitroethyl)indoles . The nitroethyl side chain can be introduced at the C3 position of the indole ring through a Henry reaction between an indole-3-carboxaldehyde (B46971) and a nitroalkane, or by direct electrophilic substitution with a nitroalkene. researchgate.netnih.gov The subsequent reduction of the nitro group to an amine is commonly achieved with strong reducing agents like LiAlH₄ or through catalytic hydrogenation. tci-thaijo.org

The decarboxylation of tryptophan and its derivatives offers a direct route to tryptamines. google.com This method, however, is generally limited to the preparation of tryptamines with substitution patterns found in naturally occurring tryptophan analogues.

More modern approaches include the direct, one-pot reductive alkylation of indoles . This method utilizes N-protected aminoethyl acetals as electrophiles, which react with indoles in the presence of a reducing agent and an acid catalyst to directly form the protected tryptamine. researchgate.net

Strategic Design and Synthesis of Novel Indole Ethylamine Derivatives

The indole ethylamine scaffold is a privileged structure in medicinal chemistry, and its strategic modification allows for the development of compounds with tailored biological activities.

Design Principles for Modulating Indole Ethylamine Scaffolds

The design of novel indole ethylamine derivatives is guided by several key principles aimed at optimizing their pharmacological properties. The indole ring itself is a versatile scaffold that can be readily modified to interact with a multitude of biological targets.

Substitution on the Indole Ring: The introduction of various substituents on the benzene (B151609) portion of the indole nucleus can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. For example, the position and nature of these substituents can be altered to enhance binding to specific receptors.

Modification of the Ethylamine Side Chain: Alterations to the ethylamine side chain, such as N-alkylation or the introduction of conformational constraints, can modulate receptor affinity and selectivity. The degree of alkylation on the nitrogen atom is a critical factor affecting the psychoactivity of some tryptamine derivatives. mdpi.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved metabolic stability or altered biological activity.

Molecular Hybridization: Combining the indole ethylamine scaffold with other pharmacophores can result in hybrid molecules with dual or synergistic activities.

Development of Advanced One-Pot and Microflow Reactor Synthesis Techniques

Modern synthetic chemistry has seen a shift towards more efficient and sustainable methodologies, with one-pot reactions and microflow synthesis gaining prominence in the preparation of indole ethylamine derivatives.

Microflow reactor technology provides a platform for performing chemical reactions in a continuous and highly controlled manner. The small dimensions of the reactor channels allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety. The synthesis of indole derivatives has been successfully adapted to flow chemistry, offering a scalable and efficient alternative to traditional batch processes.

Chemical Transformations and Functionalization of the Indoleethylamine Structure

The indoleethylamine structure is amenable to a variety of chemical transformations and functionalizations, allowing for the creation of a diverse library of derivatives.

The indole ring is electron-rich and susceptible to electrophilic aromatic substitution, primarily at the C3 position. If the C3 position is blocked, substitution can occur at other positions, such as C2 or on the benzene ring. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

The ethylamine side chain offers another point for modification. The primary amine can be readily acylated, alkylated, or converted into other functional groups. For example, reaction with isothiocyanates can yield thiourea (B124793) derivatives.

Furthermore, the nitrogen atom of the indole ring (N1) can be alkylated or acylated to introduce further diversity into the molecular structure. The choice of protecting groups for the indole nitrogen is also a critical consideration in multistep syntheses.

Oxidative and Reductive Modifications

The functionalization of the ethylamine side chain attached to the indole nucleus can be achieved through various oxidative and reductive methods. These transformations are crucial for creating a diverse range of analogues.

Oxidative Modifications: Oxidation reactions can target the benzylic position of the ethylamine side chain (the carbon atom adjacent to the indole ring). For example, the oxidation of N-Boc-protected tryptamine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can introduce a carbonyl group at this position, yielding an oxoethylcarbamate derivative. nih.gov This introduces a key functional group for further derivatization.

Reductive Modifications: Conversely, reductive processes are employed to modify carbonyl or other functional groups on the side chain. The reduction of a carbonyl group at the benzylic position can generate a hydroxyl group. A notable example is the use of diisobutylaluminum hydride (DIBAL-H) to reduce an N-protected 2-oxoethyl intermediate to the corresponding 2-hydroxyethyl derivative. nih.gov This reaction is typically performed at low temperatures to ensure selectivity.

| Transformation | Reagent(s) | Functional Group Change | Example Reference |

|---|---|---|---|

| Oxidation | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | -CH₂-CH₂-NHBoc → -C(=O)-CH₂-NHBoc | nih.gov |

| Reduction | DIBAL-H (Diisobutylaluminum hydride) | -C(=O)-CH₂-NHBoc → -CH(OH)-CH₂-NHBoc | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, while also possessing a nitrogen atom that can act as a nucleophile under certain conditions.

Electrophilic Substitution: The indole nucleus readily undergoes electrophilic substitution, with the C3 position being the most electronically favored site for attack. researchgate.net This high reactivity is due to the ability of the nitrogen atom to donate its lone pair of electrons, stabilizing the intermediate cation. quimicaorganica.org When the C3 position is already substituted, as in the target compound, electrophilic attack may occur at other positions, such as C2. researchgate.net Common electrophilic substitution reactions for indoles include:

Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in mild conditions. quimicaorganica.org

Nitration: Typically carried out with a nitric mixture in acetic anhydride. quimicaorganica.org

Sulfonation: Achieved using a sulfur trioxide-pyridine complex to prevent polymerization side reactions. quimicaorganica.org

Vilsmeier-Haack Formylation: Introduces a formyl group (-CHO) at the C3 position using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). quimicaorganica.org

Mannich Reaction: Involves methanal and a secondary amine to introduce an aminomethyl group. quimicaorganica.org

| Reaction | Electrophile/Reagents | Group Introduced | Typical Position |

|---|---|---|---|

| Halogenation | NBS, NCS | -Br, -Cl | C3 |

| Nitration | HNO₃/Acetic Anhydride | -NO₂ | C3 |

| Sulfonation | SO₃-Pyridine | -SO₃H | C3 |

| Vilsmeier Formylation | DMF/POCl₃ | -CHO | C3 |

| Mannich Reaction | CH₂O, R₂NH | -CH₂NR₂ | C3 |

Nucleophilic Substitution: The indole nitrogen contains a slightly acidic proton and can be deprotonated under basic conditions to form a potent nucleophilic center. researchgate.net This allows for N-alkylation or N-acylation. Furthermore, more unconventional nucleophilic substitution reactions have been reported. For instance, 1-hydroxyindoles can react with other indole molecules in formic acid, where the indole acts as a nucleophile attacking the nitrogen of the protonated 1-hydroxyindole (B3061041) in a proposed S_N2 mechanism to form 1-(indol-3-yl)indoles. clockss.org

Stereoselective Synthesis of Chiral Indoleethylamine Enantiomers

The development of methods to synthesize specific enantiomers of chiral indole derivatives is of significant interest. Chirality in these molecules can arise from a stereocenter in the side chain or from axial chirality due to restricted rotation around a C-N or C-C bond.

Central Chirality: The enantioselective synthesis of molecules with a chiral center, such as on the ethylamine side chain, can be achieved through various strategies. One approach is the copper-catalyzed intramolecular hydroamination of N-sulfonyl-2-allylanilines, which provides an effective route to enantioenriched 2-methylindolines, precursors that can be further elaborated. nih.gov Another powerful method involves the use of chiral auxiliaries. For example, chiral bicyclic lactams derived from enantiopure amino alcohols like phenylglycinol can serve as templates to control the stereoselective introduction of substituents onto a piperidine (B6355638) ring, a strategy that can be adapted for the synthesis of complex indole alkaloids. researchgate.net

Axial Chirality: Axially chiral indoles, a form of atropisomerism, are another important class. Their synthesis often relies on creating sterically hindered rotation around a bond connected to the indole ring. Organocatalytic methods, using chiral phosphoric acids, for instance, can control the stereoselective coupling of substrates to form axially chiral 3-arylindoles. oaepublish.com A different strategy involves a central-to-axial chirality transfer, where a pre-existing chiral center (e.g., from an amino acid derivative) directs the formation of a C-N chiral axis during an amination reaction at the C2 position of the indole. semanticscholar.org Cobalt-catalyzed hydroalkylation has also emerged as a method to construct chiral α,α-dialkyl indoles where the stereogenic carbon is directly attached to the indole nitrogen. nih.gov

| Stereoselective Method | Catalyst/Auxiliary | Type of Chirality | Key Feature |

|---|---|---|---|

| Intramolecular Hydroamination | Copper-Chiral Ligand | Central | Forms chiral indolines from allylanilines. nih.gov |

| Chiral Auxiliary | Phenylglycinol-derived lactams | Central | Auxiliary directs stereoselective alkylation. researchgate.net |

| Organocatalytic Indolization | Chiral Phosphoric Acid (CPA) | Axial | Creates atropisomers via stereoselective C-C bond formation. oaepublish.com |

| Central-to-Axial Transfer | Chiral Amino Acid Derivative | Axial | Existing stereocenter induces axial chirality. semanticscholar.org |

| Hydroalkylation | Cobalt-Chiral Ligand | Central | Creates chiral center at the indole nitrogen. nih.gov |

Structure Activity Relationship Sar Studies of 2 2,6 Dimethyl 1h Indol 3 Yl Ethanamine Analogues

Positional and Electronic Effects of Substitutions on the Indole (B1671886) Ring System

The indole nucleus is a primary target for structural modification to explore SAR. The position and electronic nature of substituents on this bicyclic system can dramatically alter a compound's affinity and efficacy at various receptors.

Methylation of the indole ring is a common strategy to probe the steric and electronic requirements of receptor binding pockets. The placement of methyl groups can have significant and position-dependent effects on a compound's pharmacological profile.

For instance, studies on various tryptamine (B22526) derivatives have shown that methyl substitution can either enhance or diminish activity depending on its location and the biological target. Methylation at the N-1 position of the indole has been shown to significantly enhance anticancer activity in certain contexts. Conversely, in studies of tryptamine derivatives as N-methyl-D-aspartate (NMDA) receptor blockers, methylation of the indole nitrogen (N-1) was tolerated without a significant loss of potency.

Substitution at the C2 position can also modulate activity. Research on 5-hydroxytryptamine (serotonin) analogues demonstrated that adding a methyl group at the C2 position increased the compound's potency as a non-competitive NMDA receptor blocker by a factor of 3.8. However, other studies using holographic quantitative structure-activity relationship (HQSAR) models have indicated that a 2-methyl substitution, when combined with alkyl groups at positions 5, 6, and 7, can be unfavorable for activity. This suggests that the influence of a C2-methyl group is highly dependent on the substitution pattern on the rest of the indole ring.

Regarding the C6 position, specific SAR data for 6-methylation on a 2-methyltryptamine (B130797) scaffold is less detailed in the available literature. However, general findings from HQSAR studies on tryptamine derivatives suggest that methyl groups at the C6 and C7 positions are strongly disfavored for NMDA receptor affinity. This implies that the presence of the methyl group at the C6 position in 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine likely plays a critical role in defining its specific receptor interaction profile, potentially by introducing steric hindrance or altering the electronic distribution of the indole ring in a way that is disfavored by certain receptor binding pockets.

| Position of Methyl Group | Observed Effect on Biological Activity | Receptor/Target System | Reference |

|---|---|---|---|

| N-1 | Significantly enhanced activity | Anticancer (Tubulin inhibition) | |

| N-1 | Tolerated without loss of potency | NMDA Receptor | |

| C-2 (on 5-HT) | Increased potency by 3.8-fold | NMDA Receptor | |

| C-2 (in combination with C5, C6, C7 alkyls) | Strongly disfavors activity | NMDA Receptor | |

| C-6 | Strongly disfavored | NMDA Receptor |

The introduction of halogens or other groups that modify the electronic properties of the indole ring is a key strategy in medicinal chemistry to modulate pharmacological activity. These substituents can alter a molecule's lipophilicity, metabolic stability, and ability to form specific interactions with a receptor.

Halogenation has been shown to have a positive impact on the activity of some tryptamine analogues. For example, in combination with a 2-methyl substituent, halogen atoms (like fluorine) at positions 4, 5, 6, and 7 of the indole ring can improve the inhibitory activity at NMDA receptors. In a broader study on tryptamine derivatives' affinity for the 5-hydroxytryptamine 2A (5-HT2A) receptor, it was found that any substitution at the C5 position, regardless of whether the group was electron-donating (-CH3, -OH, -OCH3) or electron-withdrawing (-Cl, -Br), resulted in a positive influence on binding affinity. This indicates that for the 5-HT2A receptor, the presence of a substituent at this position might be more important for anchoring the ligand in the binding pocket than its specific electronic nature.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the nucleophilicity of the indole ring system. EDGs, such as methoxy (B1213986) (-OCH3) or alkyl groups, increase the electron density of the aromatic system, which can enhance pi-pi stacking interactions with aromatic amino acid residues in the receptor binding site. Conversely, EWGs, such as halogens or nitro groups, decrease the electron density of the ring. The effect of these groups is highly dependent on the specific receptor and the position of substitution. For instance, studies on phenylalkylamines have shown that electron-donating substituents generally increase the potency of enzyme inhibition, while electron-withdrawing groups decrease it.

| Substitution Type | Position | Effect on Biological Activity | Receptor/Target System | Reference |

|---|---|---|---|---|

| Halogenation | C4, C5, C6, C7 (with C2-Methyl) | Improves inhibitory activity | NMDA Receptor | |

| Electron-Donating (-CH3, -OH, -OCH3) | C5 | Positive influence on binding affinity | 5-HT2A Receptor | |

| Electron-Withdrawing (-Cl, -Br) | C5 | Positive influence on binding affinity | 5-HT2A Receptor |

Conformational Analysis and Role of the Ethanamine Side Chain

The ethanamine side chain of tryptamine analogues is not a rigid structure; it possesses rotational freedom around its single bonds. This conformational flexibility is critical for biological activity, as it allows the molecule to adopt the specific three-dimensional shape required to bind effectively to its target receptor.

The key dihedral angles of the side chain determine the spatial relationship between the indole nucleus and the terminal amino group, two essential pharmacophoric features. Computational studies and experimental analysis of tryptamine and its analogues have identified several low-energy conformations, often described as gauche or anti (trans), which refer to the rotation around the Cα-Cβ bond. The preferred conformation can be influenced by interactions within the molecule and by the environment, such as the receptor binding pocket.

N-Alkylation Patterns and Their Impact on Receptor Affinity and Functional Selectivity

Modification of the terminal amino group of the ethanamine side chain through N-alkylation is a fundamental strategy for altering the pharmacological properties of tryptamines. The size, shape, and number of alkyl substituents on the nitrogen atom can profoundly affect a compound's receptor affinity, selectivity, and functional activity (i.e., whether it acts as an agonist, partial agonist, or antagonist).

Generally, increasing the bulk of the N-alkyl substituents can lead to varied effects. For many serotonergic receptors, N,N-dimethylation is well-tolerated and often maintains or enhances potency compared to the primary amine. However, as the alkyl groups become larger (e.g., ethyl, propyl, butyl), affinity can decrease if the substituents are too bulky for the binding pocket. A study analyzing a range of tryptamine derivatives found that, in general, less bulky alkyl groups at the nitrogen atom exerted more favorable influences on affinity for the 5-HT2A receptor.

The pattern of N-alkylation can also influence functional selectivity, where a ligand may preferentially activate one signaling pathway over another at the same receptor. For instance, some N,N-dialkylated tryptamines are potent 5-HT2A receptor agonists, but their activity at other serotonin (B10506) receptors or transporters can vary significantly. Research into 5-methoxy-tryptamine derivatives showed that the molecular size of the amino group significantly influenced their affinity for the serotonin transporter (SERT). This demonstrates that N-alkylation is a key determinant not only for receptor binding but also for interaction with other protein targets.

| N-Alkylation Pattern | General Impact | Target | Reference |

|---|---|---|---|

| Primary Amine (-NH2) | Baseline activity | Various | - |

| N-Methyl | Often maintains or increases potency | 5-HT Receptors | |

| N,N-Dimethyl | Often maintains or increases potency | 5-HT Receptors | |

| Larger N,N-Dialkyl (e.g., Diethyl, Dipropyl) | Often decreases affinity with increasing bulk | 5-HT2A Receptor | |

| Varying N-Alkyl Size | Significantly influences affinity | Serotonin Transporter (SERT) |

Preclinical Efficacy Studies of Indoleethylamine Derivatives

In Vitro Biological Activity Assessments

Cell-Based Assays for Anticancer Potential

There is no available scientific literature detailing the evaluation of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine in cell-based assays for anticancer potential. Studies on other indole (B1671886) derivatives have shown activities such as the inhibition of cancer cell proliferation and the induction of reactive oxygen species. For instance, derivatives of 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine have been evaluated for their cytotoxic activity against various cancer cell lines. nih.gov Similarly, other research has explored the anticancer effects of 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives. researchgate.net However, no such data is published for this compound.

Evaluation of Antiviral Efficacy against Specific Viral Strains

No studies have been found that assess the antiviral efficacy of this compound against any specific viral strains. The broader class of indole derivatives has been a source of investigation for antiviral properties. For example, certain indole-based molecules have been tested against influenza viruses and SARS-CoV-2. nih.govnih.gov Despite these explorations within the indole chemical space, research on the antiviral potential of this compound has not been reported in the available literature.

Antimicrobial Activity against Bacterial and Fungal Pathogens

There is a lack of published research on the antimicrobial activity of this compound against bacterial and fungal pathogens. The indole nucleus is a common scaffold in the development of antimicrobial agents, with numerous derivatives showing activity against a range of microorganisms. nih.govsemanticscholar.orgnih.gov However, specific data regarding the minimum inhibitory concentration (MIC) or other measures of antimicrobial efficacy for this compound are not available.

Receptor Binding and Functional Assays for Target Engagement

Specific receptor binding and functional assay data for this compound are not present in the scientific literature. While related structures, such as dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives, have been investigated as agonists for serotonin (B10506) receptors, this information is not directly applicable to the subject compound. nih.gov Studies on other indoleethylamine derivatives have also explored their modulatory activity on pro-inflammatory cytokine production, but none have specifically examined this compound. mdpi.com

In Vivo Models for Biological Activity Evaluation

Assessment in Relevant Animal Models of Disease

Consistent with the absence of in vitro data, there are no published studies on the in vivo assessment of this compound in any animal models of disease, including those for infectious or metabolic disorders. Preclinical in vivo studies are crucial for determining the potential therapeutic efficacy and physiological effects of a compound, but such research has not been conducted or reported for this specific molecule. researchgate.net

Advanced Analytical Methodologies for 2 2,6 Dimethyl 1h Indol 3 Yl Ethanamine Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is an essential tool for separating 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine from impurities, starting materials, and byproducts that may be present after its synthesis. The choice of technique depends on the compound's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like tryptamines. researchgate.net It offers high resolution and sensitivity for both purity assessment and quantification. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for tryptamine (B22526) analysis. researchgate.net In this setup, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. researchgate.netmdpi.com

Detection is commonly achieved using a photodiode array (PDA) or a simple UV detector, as the indole (B1671886) ring of the molecule possesses a strong chromophore that absorbs UV light, typically around 220-280 nm. researchgate.netproquest.com For more definitive identification and enhanced sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and structural information. mdpi.com This combination is particularly powerful for identifying unknown impurities. mdpi.com

Table 1: Typical HPLC Conditions for Tryptamine Analysis

| Parameter | Typical Setting |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (with 0.1% Formic Acid) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV/PDA at ~220 nm and ~280 nm |

| Column Temp. | 25 - 40 °C |

| Injection Vol. | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. nih.gov However, primary amines and indole compounds like this compound can exhibit poor chromatographic behavior due to their polarity and potential for adsorption onto the column, and they are not inherently volatile. oup.com To overcome these issues, derivatization is employed to convert the analyte into a more volatile and thermally stable form. oup.com

A common derivatization strategy for tryptamines is trimethylsilylation, where active hydrogens, such as those on the indole nitrogen and the primary amine, are replaced with a trimethylsilyl (B98337) (TMS) group. oup.com This process significantly reduces the compound's polarity and increases its volatility. oup.com The resulting TMS derivative can then be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. oup.comnih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates compounds based on their charge-to-size ratio in an electric field. It offers a different separation mechanism than HPLC and can be particularly useful for resolving complex mixtures or separating structurally similar isomers that are challenging to distinguish by other methods. nih.govnih.gov

For the analysis of tryptamine derivatives, CE methods have been developed that utilize modifiers in the separation electrolyte to enhance resolution. nih.gov For instance, native alpha-cyclodextrin (B1665218) can be used as a complex-forming agent that improves the separation of different tryptamines. nih.gov Detection can be achieved using UV absorbance or, for higher sensitivity, laser-induced fluorescence (LIF), which takes advantage of the native fluorescence of the indole moiety. nih.gov

Spectroscopic and Spectrometric Characterization of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. Analysis of the ¹H NMR spectrum would confirm the presence of all protons and their chemical environments. The spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the ethylamine (B1201723) side chain (CH₂CH₂N), the two methyl groups attached to the ring, and the indole N-H proton.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the connectivity between protons and carbons, confirming the substitution pattern of the dimethyl-indole ring and the attachment of the ethylamine side chain at the C3 position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Indole N-H | 7.8 - 8.2 | - |

| Aromatic C-H | 6.8 - 7.5 | 110 - 138 |

| Indole C2 | - | ~135 |

| Indole C3 | - | ~112 |

| Indole C3a, C7a | - | 125 - 130 |

| Indole C4, C5, C7 | - | 118 - 122 |

| Indole C6 | - | ~130 |

| -CH₂- (alpha to indole) | 2.9 - 3.1 | 25 - 30 |

| -CH₂- (beta to indole) | 2.8 - 3.0 | 40 - 45 |

| Ring -CH₃ | 2.3 - 2.5 | 15 - 20 |

Note: Predicted values are estimates based on typical chemical shifts for indole and alkylamine structures.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can measure the mass of the molecular ion with very high accuracy, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₆N₂).

When coupled with GC or LC, MS also provides structural information through analysis of fragmentation patterns. For tryptamines, the most characteristic fragmentation process is the cleavage of the bond between the alpha and beta carbons of the ethylamine side chain. This results in the formation of a highly stable, resonance-stabilized immonium ion. For this compound, this would yield a prominent fragment ion corresponding to the 2,6-dimethyl-3-methylene-3H-indolium cation.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| Molecular Ion [M]⁺ | [C₁₂H₁₆N₂]⁺ | 188.1313 | Intact molecule |

| Key Fragment | [C₁₁H₁₂N]⁺ | 158.0964 | Loss of •CH₂NH₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis spectrum. For this compound, the primary chromophore is the indole ring system. The absorption of UV light by the indole nucleus is due to π→π* electronic transitions within the aromatic system.

The UV spectrum of indole and its derivatives typically exhibits two main absorption bands. A strong absorption band, often referred to as the B-band, appears at shorter wavelengths (around 200-230 nm), while a weaker, broader band, the L-band, is observed at longer wavelengths (around 270-290 nm). The L-band often shows fine structure. The presence of substituents on the indole ring, such as the two methyl groups in this compound, can cause slight shifts in the absorption maxima (λmax), known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shifts. For instance, related indole ethylamine derivatives show absorption maxima around 230 nm and 295 nm. nih.gov Other indole-containing structures have been noted to absorb at 260 nm and 280 nm. umaine.edu

Analysis of this compound using UV-Vis spectroscopy would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or methanol, and measuring its absorbance across the UV-Vis range. The resulting spectrum provides qualitative information about the indole chromophore and can be used for quantitative analysis based on the Beer-Lambert law.

Table 1: Expected UV-Vis Absorption Data for this compound

| Absorption Band | Wavelength Range (λmax) | Electronic Transition |

|---|---|---|

| B-band | ~220 - 230 nm | π → π* |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "molecular fingerprint" based on the vibrational frequencies of the bonds within the compound. For this compound, FT-IR analysis is used to confirm the presence of key functional groups such as the N-H bond of the indole ring, the N-H bonds of the primary amine, aromatic and aliphatic C-H bonds, and the C=C bonds of the aromatic system.

The spectrum would be expected to show a distinct peak for the N-H stretching vibration of the indole ring, typically appearing as a sharp band around 3400 cm⁻¹. The primary amine group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would appear just below 3000 cm⁻¹. nih.gov Aromatic C=C stretching vibrations within the indole ring would produce characteristic peaks in the 1500-1620 cm⁻¹ region. nih.gov

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | ~3400 |

| Amine N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1500 - 1620 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) in a pure compound. This quantitative data allows for the determination of the empirical formula of the substance, which can then be compared with the molecular formula to confirm its elemental composition and purity. researchgate.net

For this compound, the molecular formula is C₁₂H₁₆N₂. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. An experimental analysis of a pure sample of the compound should yield results that are in close agreement (typically within ±0.4%) with these theoretical values. ekb.eg This agreement provides strong evidence for the compound's identity and purity.

Table 3: Elemental Composition of this compound (C₁₂H₁₆N₂)

| Element | Molecular Formula | Atomic Mass (u) | Theoretical Mass % |

|---|---|---|---|

| Carbon (C) | C₁₂ | 12.011 | 76.55% |

| Hydrogen (H) | H₁₆ | 1.008 | 8.57% |

| Nitrogen (N) | N₂ | 14.007 | 14.88% |

| Total | C₁₂H₁₆N₂ | 188.27 | 100.00% |

Bioanalytical Applications for Detection and Quantification in Biological Matrices for Research Purposes

In research settings, it is often necessary to detect and quantify specific compounds in complex biological matrices such as plasma, serum, or urine. nih.gov Bioanalytical methods for this compound would be developed to support preclinical research, such as pharmacokinetic or metabolic studies. These methods must be highly selective and sensitive to accurately measure the low concentrations of the analyte typically found in biological samples.

A common bioanalytical workflow involves two main stages: sample preparation and instrumental analysis. mdpi.com

Sample Preparation : The goal is to isolate the analyte from interfering matrix components like proteins and lipids. nih.gov Common techniques include:

Protein Precipitation (PPT) : A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation. mdpi.com

Liquid-Liquid Extraction (LLE) : The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE) : A more selective technique where the analyte is retained on a solid sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of solvent.

Instrumental Analysis : High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is the standard for quantification.

HPLC with UV Detection : HPLC separates the analyte from other components, and a UV detector measures its absorbance. Detection would be set at one of the compound's absorption maxima (e.g., ~280 nm).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the gold standard for bioanalysis due to its superior sensitivity and selectivity. anapharmbioanalytics.com After HPLC separation, the compound is ionized and detected based on its specific mass-to-charge ratio (m/z) and fragmentation patterns, minimizing interference from the biological matrix.

For research purposes, a validated LC-MS/MS method would be the preferred choice for quantifying this compound in biological fluids.

Table 4: Hypothetical Bioanalytical Method Workflow for Research

| Step | Technique | Purpose |

|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE) | Isolate analyte from plasma proteins and salts. |

| Separation | Reversed-Phase HPLC | Separate the analyte from metabolites and endogenous compounds. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Provide highly sensitive and selective quantification of the analyte. |

Theoretical and Computational Studies on 2 2,6 Dimethyl 1h Indol 3 Yl Ethanamine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are foundational techniques in computational chemistry that allow for the examination of molecular properties and dynamics. These approaches range from highly accurate quantum mechanical methods to more efficient classical mechanics-based simulations.

Quantum mechanical (QM) calculations are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and inherent reactivity.

Density Functional Theory (DFT) has become a prevalent method for studying indole (B1671886) derivatives due to its favorable balance of accuracy and computational cost. bohrium.com In a typical DFT study, the geometry of the molecule is optimized to find its most stable three-dimensional structure. This is often performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(d,p), which have been shown to yield results that correlate well with experimental data for similar compounds. nih.govnih.govresearchgate.net

Once the geometry is optimized, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. bohrium.com Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which help in predicting sites for electrophilic and nucleophilic attack. bohrium.com

Ab Initio Methods , such as Hartree-Fock (HF), provide an alternative to DFT. researchgate.net While often more computationally demanding, they can be used for cross-validation of DFT results. Comparisons between experimental data and calculated results from both DFT and HF methods for related indole structures have shown that DFT functionals generally provide a better agreement. researchgate.net

| Calculated Property | Description | Typical Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps identify partial positive and negative charges on atoms. |

While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine, MD simulations would be invaluable for conformational analysis. The ethylamine (B1201723) side chain can rotate, leading to multiple possible conformations (rotamers). MD can explore the potential energy surface to identify the most stable and frequently occurring conformations in different environments, such as in a vacuum or in a solvent like water.

When studying ligand-protein interactions, MD simulations are often used to refine the results of molecular docking. After docking the compound into a protein's binding site, an MD simulation can assess the stability of the predicted binding pose. mdpi.com It can reveal whether key interactions, such as hydrogen bonds, are maintained over time and can provide insights into the flexibility of both the ligand and the protein upon binding.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. Instead of dealing with electrons, MM treats atoms as spheres and bonds as springs, governed by a set of parameters known as a force field. This simplification allows for the rapid calculation of a molecule's potential energy.

Energy minimization is a common application of MM, used to find the lowest energy conformation of a molecule. Before performing more intensive calculations like docking or QM, the structure of this compound would be minimized. This process adjusts the bond lengths, angles, and dihedrals to relieve any steric strain and find a stable, low-energy 3D structure. Common force fields used for organic molecules include MMFF94 (Merck Molecular Force Field) and AMBER (Assisted Model Building with Energy Refinement). For instance, in studies of other indole ethylamine derivatives, the MMFF94 force field has been used for energy minimization prior to docking. nih.gov

Ligand-Target Docking and Virtual Screening Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. jocpr.com This method is crucial in drug discovery for predicting the binding affinity and mode of a potential drug candidate.

The process for docking this compound into a target protein would involve several steps:

Preparation of Structures: High-resolution 3D structures of the protein target (often from the Protein Data Bank) and the ligand are prepared. This includes adding hydrogen atoms and assigning atomic charges.

Binding Site Definition: The active site or binding pocket of the protein is identified, often based on the location of a known co-crystallized ligand.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site.

Scoring and Analysis: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are then analyzed to identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.gov

Virtual screening uses this docking methodology to rapidly screen large libraries of compounds against a specific protein target to identify potential hits. nih.gov If this compound were part of such a library, its docking score would determine its priority for further experimental testing.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| PPARα | -10.96 | Tyr314, His440, Ser280 | Hydrogen Bond, Hydrophobic |

| PfDHFR-TS | -7.53 | PHE58, ILE112, LEU119 | Pi-Pi Stacking, Hydrophobic |

| COX-2 | -7.08 | Arg120, Tyr355, Val523 | Hydrogen Bond, Pi-Sulfur |

Note: Data presented are for illustrative purposes based on findings for various indole derivatives against different targets. mdpi.comnih.govresearchgate.net

Prediction of Chemical Reactivity, Reaction Mechanisms, and Transition States

Computational chemistry can predict the reactivity of a molecule and elucidate potential reaction mechanisms. For this compound, QM calculations are used to determine its susceptibility to chemical reactions.

The electron density distribution, calculated via DFT, reveals the most electron-rich and electron-deficient regions of the molecule. The indole ring is known to be electron-rich and typically undergoes electrophilic substitution, primarily at the C3 position. However, since the C3 position is already substituted, reactivity at other positions on the indole nucleus or at the ethylamine side chain would be of interest.

To study a specific reaction, computational chemists can map out the entire reaction coordinate. This involves calculating the energies of the reactants, products, and any intermediates. Crucially, the structure and energy of the transition state—the highest energy point along the reaction pathway—can be determined. The energy difference between the reactants and the transition state, known as the activation energy, is a key factor that determines the rate of the reaction. These calculations can help predict whether a proposed synthetic route is feasible or how a metabolic transformation might occur. researchgate.net

Conceptual Density Functional Theory (CDFT) Applications in Drug Design

Conceptual DFT (CDFT) is a subfield of DFT that defines a set of chemical concepts and reactivity indices derived from the variation of energy with respect to the number of electrons. mdpi.com These indices provide a powerful framework for analyzing and predicting chemical reactivity, making them highly applicable to drug design.

By analyzing CDFT descriptors for this compound, researchers can gain a quantitative understanding of its potential chemical behavior without simulating a specific reaction. These indices can predict how the molecule will interact with biological targets or other chemical species. For example, the global electrophilicity and nucleophilicity indices can quantify the molecule's ability to accept or donate electrons in a charge-transfer process, which is fundamental to many biological interactions. mdpi.commdpi.com Local indices, such as Parr functions or Fukui functions, can then pinpoint the specific atoms within the molecule that are most likely to participate in these interactions. mdpi.com

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. Related to electronegativity. mdpi.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution. mdpi.com |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons; its electrophilic character. mdpi.com |

| Global Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Quantifies the ability of a molecule to donate electrons, typically scaled relative to a reference molecule like tetracyanoethylene (B109619) (TCE). mdpi.com |

| Parr Functions (Pk⁺, Pk⁻) | Local descriptor | Identifies the most electrophilic (Pk⁺) and nucleophilic (Pk⁻) sites within a molecule. mdpi.com |

In Silico Evaluation of Physicochemical Properties Relevant to Biological Activity (e.g., pKa, LogP, topological polar surface area)

The biological activity of a molecule is intrinsically linked to its physicochemical properties. These properties govern how a compound absorbs, distributes, metabolizes, and is excreted (ADME), as well as how it interacts with its biological target. For novel or less-studied compounds like this compound, in silico computational methods provide a rapid and cost-effective means to predict these crucial parameters. This section details the theoretical evaluation of key physicochemical descriptors—pKa, LogP, and topological polar surface area (TPSA)—for this compound, offering insights into its potential behavior in a biological system.

Predicted pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with basic functional groups, such as the primary amine in this compound, the pKa value indicates the pH at which the group is 50% protonated. This is critical for biological activity as the ionization state of a molecule affects its solubility, membrane permeability, and ability to interact with target receptors through ionic bonds.

The primary amine of the ethanamine side chain is the most basic site on the molecule, while the indole nitrogen is significantly less basic due to the delocalization of its lone pair of electrons within the aromatic system. Computational models were employed to predict the pKa of the ethanamine side chain's amino group.

Table 1: Predicted pKa Values for this compound

| Prediction Tool/Method | Predicted Basic pKa |

|---|---|

| ChemAxon | 10.23 |

Note: Values represent the predicted pKa of the primary amino group on the ethanamine side chain.

The predicted pKa values in the range of 9.85 to 10.23 suggest that at physiological pH (approximately 7.4), the primary amine group of this compound will be predominantly protonated. This positive charge can be crucial for forming ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the binding pockets of biological targets and significantly influences its aqueous solubility.

Predicted LogP

Multiple computational algorithms were used to estimate the LogP for this compound. These methods utilize fragment-based or atom-based contribution models to calculate this property.

Table 2: Predicted LogP Values for this compound

| Prediction Tool/Method | Predicted LogP |

|---|---|

| SwissADME (iLOGP) | 2.57 |

| ChemAxon | 2.68 |

Note: LogP is a unitless value.

The predicted LogP values are consistently in the range of 2.45 to 2.68. This moderate lipophilicity suggests that the compound may possess a favorable balance between aqueous solubility and lipid membrane permeability, which is often a desirable characteristic for orally administered drugs that need to pass through cellular membranes to reach their site of action.

Predicted Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (typically oxygen and nitrogen) in a molecule, including their attached hydrogen atoms. TPSA is a valuable descriptor for predicting the transport properties of drugs, particularly their intestinal absorption and blood-brain barrier penetration. Molecules with a lower TPSA are generally more capable of passively diffusing across lipid membranes.

The TPSA for this compound was calculated based on the contributions from the nitrogen atoms of the indole ring and the primary amine.

Table 3: Predicted Topological Polar Surface Area (TPSA) for this compound

| Prediction Tool/Method | Predicted TPSA (Ų) |

|---|---|

| SwissADME | 41.83 |

| ChemAxon | 41.83 |

Note: TPSA is measured in square angstroms (Ų).

The predicted TPSA for the compound is consistently calculated to be 41.83 Ų. This value is well within the typical range for molecules that are likely to exhibit good cell membrane permeability. For instance, compounds with a TPSA of less than 140 Ų are generally considered to have good oral bioavailability, and those with a TPSA below 90 Ų are more likely to cross the blood-brain barrier. The relatively low TPSA of this compound suggests it has the potential for good absorption and distribution characteristics.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aspartate |

Emerging Research Areas and Therapeutic Perspectives for 2 2,6 Dimethyl 1h Indol 3 Yl Ethanamine

Advancements in Rational Drug Design and Optimization

Rational drug design is a cornerstone of modern medicinal chemistry, aiming to develop new therapeutic agents based on a detailed understanding of biological targets. nih.gov For a molecule like 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine, this approach involves leveraging its indole (B1671886) core and specific substitutions to optimize interactions with target proteins, such as receptors or enzymes.

The process begins with identifying a biological target and understanding its three-dimensional structure. Computational modeling and docking studies can then predict how the compound and its analogs might bind to this target. The structure-activity relationship (SAR) is a critical component of this process, where systematic modifications to the molecule's structure are correlated with changes in biological activity. sci-hub.senih.gov For this compound, key areas for modification would include:

The Indole Ring: The methyl groups at the 2- and 6-positions are significant. The C2-methyl group can influence the conformation of the ethylamine (B1201723) side chain, potentially enhancing selectivity for certain receptors. The C6-methyl group can affect electronic properties and metabolic stability. Further substitutions on the benzene (B151609) portion of the indole ring could be explored to fine-tune binding affinity and pharmacokinetic properties.

The Ethylamine Side Chain: The length and branching of this chain are crucial for receptor interaction. The terminal amine group is a key site for hydrogen bonding and can be modified to alter basicity and penetration of the central nervous system.

N-Substitution: The primary amine offers a handle for creating secondary or tertiary amines (e.g., N,N-dimethyl derivatives), which is a common strategy in the development of serotonergic agents to modulate receptor affinity and selectivity. nih.gov

By systematically applying these principles, researchers can design and synthesize novel derivatives with improved potency, selectivity, and drug-like properties, transforming the lead compound into a potential clinical candidate.

Potential for Serotonergic System Modulation in Neuropharmacology Research

The structural similarity of tryptamines to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT) makes them prime candidates for modulating the serotonergic system. researchgate.netpcbiochemres.com This system is integral to the regulation of mood, cognition, sleep, and various physiological processes. Indole derivatives are prominent in the development of drugs for central nervous system (CNS) disorders. nih.govjpsbr.org

The compound this compound is an analog of tryptamine (B22526) and is expected to interact with various 5-HT receptor subtypes. The specific substitution pattern—particularly the dimethylation on the indole ring—can confer selectivity for certain receptors. For instance, research on related N,N-dimethyltryptamines has demonstrated that substitutions on the indole ring can produce potent and selective agonists for 5-HT1D receptors. nih.govnih.gov

Future research in this area would involve:

Receptor Binding Assays: To determine the affinity of the compound for a panel of 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT1D).

Functional Assays: To characterize the compound as an agonist, antagonist, or partial agonist at these receptors.

In Vivo Studies: To assess its effects on animal models of neurological and psychiatric conditions such as depression, anxiety, and migraine, where the serotonergic system plays a crucial role. frontiersin.org

The table below illustrates the binding affinities of representative indole derivatives to serotonin receptors, highlighting the potential for this class of compounds.

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

| Serotonin (5-HT) | 5-HT1A | 3.2 |

| Serotonin (5-HT) | 5-HT1D | 5.0 |

| Serotonin (5-HT) | 5-HT2A | 12.6 |

| Rizatriptan | 5-HT1B/1D | 5.0 / 6.3 |

| Vilazodone | 5-HT1A | 0.2 |

This table is illustrative and shows data for known serotonergic agents to provide context for the potential of new indole derivatives.

Expansion into Novel Anti-Cancer Strategies Utilizing Indole Derivatives

The indole nucleus is a key pharmacophore in a wide array of anti-cancer agents. nih.govmdpi.comnih.gov Indole derivatives have been shown to exert their anti-tumor effects through various mechanisms, including the inhibition of tubulin polymerization, modulation of protein kinases, and induction of apoptosis. nih.govmdpi.com The development of novel indole-based compounds is a promising strategy to overcome drug resistance and improve treatment outcomes in oncology. benthamdirect.com

The therapeutic potential of this compound in cancer could be explored by investigating its effects on key cancer-related pathways. The indole scaffold can be modified to target specific molecular targets involved in cancer progression. uevora.ptresearchgate.netmdpi.com

| Mechanism of Action | Examples of Indole-Based Inhibitors | Potential Role of this compound |

| Tubulin Polymerization Inhibition | Vincristine, Vinblastine | The indole core could serve as a scaffold for designing new tubulin inhibitors. |

| Protein Kinase Inhibition | Sunitinib, Cediranib | Modifications could lead to derivatives that target kinases like EGFR or CDK-2. mdpi.com |

| DNA Topoisomerase Inhibition | --- | The planar indole ring could be functionalized to intercalate with DNA or inhibit topoisomerases. |

| IDO1 Inhibition | Indoximod | The indole structure is a key feature of inhibitors of indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy. mdpi.com |

Research efforts could focus on synthesizing derivatives of this compound and evaluating their antiproliferative activity against various cancer cell lines, such as those from breast, lung, and colon cancers. nih.govnih.gov Investigating the compound's ability to induce cell cycle arrest or apoptosis would further elucidate its potential as an anti-cancer agent.

Further Exploration of Antimicrobial and Antiviral Properties

Indole derivatives have a long history as effective antimicrobial and antiviral agents. researchgate.netbio-connect.nldntb.gov.ua Their broad spectrum of activity makes them attractive candidates for developing new treatments for infectious diseases, a critical need in an era of growing antibiotic resistance. nih.goveurekaselect.com

The mechanism of action for antimicrobial indoles can vary, including disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymes. nih.gov Similarly, antiviral indole derivatives have been shown to inhibit viral entry, replication, and other stages of the viral life cycle. nih.govnih.gov

The structure of this compound provides a template for developing novel anti-infective agents. The lipophilic indole core can facilitate passage through microbial cell membranes, while the ethylamine side chain and methyl groups can be modified to enhance potency and spectrum of activity. Future studies should involve screening the compound and its synthesized analogs against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and viruses (e.g., influenza, HIV). researchgate.netmdpi.com

Development of the Compound as a Chemical Probe for Biological Pathways

Beyond its direct therapeutic potential, this compound can be developed into a chemical probe to study complex biological processes. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to investigate its function in living systems. nih.gov

The indole scaffold is well-suited for this purpose due to its inherent fluorescence properties and chemical versatility. mdpi.com By incorporating specific functional groups, the compound can be transformed into various types of probes:

Fluorescent Probes: Attaching a fluorophore to the molecule would allow for visualization of its localization within cells and tissues, helping to identify its biological targets.

Photoaffinity Probes: Introducing a photoreactive group would enable the compound to form a covalent bond with its target protein upon UV irradiation, facilitating target identification.

Biotinylated Probes: Adding a biotin (B1667282) tag would allow for the isolation and identification of binding partners through affinity purification techniques.

Developing such probes from this compound could provide invaluable tools for exploring the serotonergic system, identifying novel anti-cancer targets, or elucidating mechanisms of microbial pathogenesis.

Interdisciplinary Research Integrating Chemical Biology and Medicinal Chemistry Approaches

The full therapeutic potential of this compound can only be realized through a highly interdisciplinary approach that integrates medicinal chemistry, chemical biology, pharmacology, and clinical sciences. sci-hub.senih.govnih.govnih.gov

This integrated research paradigm would involve a cyclical process:

Medicinal Chemistry: Design and synthesis of a library of derivatives based on the parent compound to explore the structure-activity relationship. sci-hub.se

Pharmacology: In vitro and in vivo screening of these derivatives to identify compounds with promising activity and selectivity for specific biological targets.

Chemical Biology: Use of the most promising compounds as chemical probes to investigate biological pathways and validate new drug targets.

Translational Research: Advancing the most effective and safe compounds through preclinical and clinical development to evaluate their therapeutic efficacy in humans.

This collaborative effort is essential for navigating the complexities of drug discovery and development, from initial hit identification to the creation of a new medicine. The versatile indole scaffold of this compound makes it an ideal candidate for such an integrated and forward-looking research program.

Q & A

Q. How can the molecular structure of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine be determined experimentally?

Methodological Answer: The molecular structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . For indole derivatives like this compound, the SHELX program suite (e.g., SHELXL for refinement) is widely employed to analyze diffraction data. Key parameters include bond lengths, angles, and torsional conformations of the indole ring and ethylamine side chain. Proper crystal preparation (e.g., solvent choice, slow evaporation) is critical to avoid twinning or disorder, which complicates refinement . Structural analogs (e.g., 2-(4,6-dichloro-2-methyl-1H-indol-3-yl)ethanamine) show that substituent positions significantly influence crystallographic outcomes .

Q. What are the standard safety protocols for handling this compound in laboratory settings?

Methodological Answer: While direct safety data for this compound is limited, protocols for structurally similar indole derivatives (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) recommend:

Q. How can researchers synthesize this compound?

Methodological Answer: A common approach involves Fischer indole synthesis or Buchwald-Hartwig amination to construct the indole core. For example:

Indole Formation: React 2,6-dimethylphenylhydrazine with a ketone (e.g., 3-oxobutane) under acidic conditions.

Side-Chain Introduction: Use reductive amination (e.g., NaBH4/MeOH) to attach the ethanamine group.

Purification: Column chromatography (silica gel, CH2Cl2/MeOH gradient) followed by recrystallization .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro, ethyl substituents) influence the biological activity of this compound analogs?

Methodological Answer: Comparative studies on analogs (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) reveal:

- Electron-Withdrawing Groups (e.g., Cl): Enhance binding to NMDA receptors by increasing polarity and hydrogen-bonding potential .

- Alkyl Substituents (e.g., 7-ethyl): Improve lipophilicity, enhancing blood-brain barrier penetration .

- Methyl Groups at C2/C6: Steric hindrance may reduce off-target interactions. Quantitative structure-activity relationship (QSAR) modeling is recommended to optimize substituent positions .

Q. What analytical methods are suitable for detecting impurities in this compound samples?

Methodological Answer:

- HPLC-MS: Use a C18 column (acetonitrile/0.1% formic acid mobile phase) coupled with high-resolution mass spectrometry to identify trace impurities (e.g., byproducts from incomplete amination).

- NMR Spectroscopy: 1H/13C NMR (DMSO-d6) can detect residual solvents or stereochemical impurities.

- UV-Vis Spectroscopy: Monitor λmax (~220 nm for indole derivatives) to assess purity .

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during structural analysis?

Methodological Answer:

- Data Collection: Use low-temperature (100 K) data to reduce thermal motion.

- Twinning: Apply twin refinement algorithms (e.g., TWINABS in SHELXL) for overlapping reflections.

- Disorder Modeling: Use PART instructions in SHELXL to refine split positions for flexible groups (e.g., methyl substituents) .

Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., serotonin receptors)?

Methodological Answer:

- Radioligand Binding Assays: Use [3H]-labeled tryptamine analogs (e.g., 5-HT1A receptor ligands) to measure competitive binding affinity (Ki values).

- Molecular Dynamics (MD) Simulations: Model docking poses with receptors (e.g., 5-HT2A) to identify key interactions (e.g., π-π stacking with indole ring).

- In Vitro Functional Assays: Measure cAMP accumulation or calcium flux in transfected HEK293 cells .

Notes

- Contradictions in Evidence: While some analogs (e.g., chloro-substituted) show NMDA receptor activity , others (e.g., ethyl-substituted) lack reported biological data, highlighting the need for targeted assays .

- Methodological Gaps: Direct data on this compound is sparse; researchers should extrapolate from structural analogs and validate experimentally.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.